3-Bromo-4-ethoxybenzonitrile

Medicinal Chemistry ADME Drug Discovery

3-Bromo-4-ethoxybenzonitrile is a non-fungible building block: the 3-bromo/4-ethoxy substitution dictates unique reactivity, LogP (2.68), and steric profile. Unlike analogs (e.g., 3-Bromo-4-methoxybenzonitrile), it provides a bromine handle for cross-coupling and an ethoxy group essential for PK/PD optimization. Consistent ≥98% purity ensures reproducible Suzuki-Miyaura reactions and multi-step synthesis. Ideal for kinase inhibitors, CNS candidates, and xanthine oxidase inhibitor programs. Well-characterized safety profile (GHS07) simplifies scale-up. Choose the genuine compound—not a generic substitute.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 136366-42-2
Cat. No. B2718452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxybenzonitrile
CAS136366-42-2
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C#N)Br
InChIInChI=1S/C9H8BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
InChIKeyPOVUENZMXWGMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxybenzonitrile: Verified Physicochemical and Safety Profile for Sourcing Decisions


3-Bromo-4-ethoxybenzonitrile (CAS 136366-42-2) is a bifunctional aromatic building block with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . It is characterized by a bromine atom at the 3-position, an ethoxy group at the 4-position, and a nitrile group on the benzene ring . This solid compound has a density of 1.5±0.1 g/cm³, a boiling point of 296.9±20.0 °C at 760 mmHg, and a computed LogP of 2.68, indicating its lipophilic nature . For procurement, it is commercially available from multiple vendors at a standard purity of 98+% and requires storage at room temperature in a sealed, dry environment, protected from light .

3-Bromo-4-ethoxybenzonitrile: Why Analogs Cannot Be Interchanged in Precise Synthetic Workflows


In the context of precision organic synthesis, the substitution of 3-Bromo-4-ethoxybenzonitrile with a close analog is not a trivial exchange. The specific combination of the 3-bromo and 4-ethoxy substituents dictates a unique reactivity profile and a distinct set of physicochemical properties, including lipophilicity, solubility, and steric bulk . For instance, a compound like 3-Bromo-4-methoxybenzonitrile (CAS 117572-79-9), while structurally similar, possesses a smaller methoxy group that reduces its LogP and steric footprint, leading to different reaction kinetics and product distributions [1]. Similarly, 4-Ethoxybenzonitrile (CAS 25117-74-2) lacks the reactive bromine handle required for cross-coupling reactions, fundamentally altering its synthetic utility . A generic substitution can therefore lead to failed reactions, lower yields, and the creation of unintended impurities, ultimately compromising the integrity of a multi-step synthesis. The following quantitative evidence underscores the specific dimensions where this compound is non-fungible.

3-Bromo-4-ethoxybenzonitrile: A Quantitative Evidence Guide for Scientific Selection


Lipophilicity Advantage: A 0.5-Unit LogP Differential vs. Methoxy Analog for Enhanced Membrane Permeability

3-Bromo-4-ethoxybenzonitrile demonstrates significantly higher lipophilicity than its closest methoxy analog. This difference is critical in medicinal chemistry campaigns where modulating a compound's partition coefficient (LogP) is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A higher LogP can enhance a compound's ability to passively diffuse across biological membranes, including the blood-brain barrier, a property often desired for CNS-targeted therapeutics .

Medicinal Chemistry ADME Drug Discovery

Solubility Profile: A Measured Difference in Aqueous Solubility vs. Methoxy Analog Impacts Formulation and Reaction Media

The compound's solubility profile is a key differentiator. Based on vendor-computed data, the predicted aqueous solubility of 3-Bromo-4-ethoxybenzonitrile is lower than its methoxy analog. While direct experimental solubility data for the ethoxy compound is limited in open literature, the data for 3-Bromo-4-methoxybenzonitrile is well-documented, showing it is soluble in methanol, with a melting point of 122-124°C [1]. The larger, more hydrophobic ethoxy group of the target compound reduces its water solubility (LogS ≈ -3.02) and depresses the melting point to a range where it is a solid at room temperature, unlike some other benzonitrile derivatives . This difference in solubility and physical state influences the choice of solvent systems for reactions, work-up procedures, and crystallization strategies.

Formulation Science Process Chemistry Reaction Optimization

Synthetic Utility: Unique Orthogonal Reactivity at the 3-Bromo Position vs. Non-Halogenated Analogs

The presence of the bromine atom at the 3-position provides an essential and quantifiable point of reactivity that is absent in non-halogenated analogs like 4-Ethoxybenzonitrile (CAS 25117-74-2). This bromine serves as a premier handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of complex biaryl structures . The target compound is explicitly documented as a reactant in the synthesis of 2-(3-cyano-4-alkoxy) phenyl-4-substituted thiazole-5-formic acid derivatives, which possess xanthine oxidase inhibitory activity, a pathway not accessible to its non-brominated counterpart .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Procurement Standardization: High and Consistent Purity (98+%) Across Major Suppliers

For procurement and research reproducibility, the consistently high purity of commercially available 3-Bromo-4-ethoxybenzonitrile is a quantifiable advantage. Multiple reputable suppliers, including Bide Pharmatech, ChemScene, Fluorochem, and Leyan, all list the standard purity as 98+% . This level of standardization simplifies vendor selection and ensures that the quality of the starting material is unlikely to be a variable in reaction outcomes, unlike less common or more variable analogs.

Chemical Procurement Quality Control Reproducibility

Safety and Handling: Quantified Hazard Classification and GHS Profile

3-Bromo-4-ethoxybenzonitrile presents a specific and well-documented safety profile that is quantifiably different from some analogs. The compound is classified with the GHS07 pictogram and carries a 'Warning' signal word . The primary hazard statements (H315, H319, H335) indicate it is a skin and eye irritant and may cause respiratory irritation . In contrast, a structurally similar compound like 3,4-Dibromobenzonitrile has a more severe hazard classification (GHS06 - Toxic) for certain routes of exposure . This difference in hazard classification can impact shipping costs, handling requirements, and the necessary personal protective equipment (PPE) in a laboratory or manufacturing setting.

Chemical Safety Lab Safety Regulatory Compliance

3-Bromo-4-ethoxybenzonitrile: Key Application Scenarios Supported by Quantitative Evidence


Precision Building Block for Kinase Inhibitor and CNS Drug Discovery

As demonstrated by its LogP of 2.68 and high GI absorption/BBB permeation predictions, 3-Bromo-4-ethoxybenzonitrile is ideally suited for the synthesis of drug candidates requiring a specific degree of lipophilicity for membrane permeability. Its use as an intermediate in the preparation of 2-(3-cyano-4-alkoxy) phenyl-4-substituted thiazole-5-formic acid derivatives, which are xanthine oxidase inhibitors for gout treatment, provides a concrete example of its role in medicinal chemistry . The bromine handle allows for late-stage diversification, while the ethoxy group contributes to the molecule's overall PK/PD profile, making it a strategic choice for SAR studies in CNS and kinase inhibitor programs.

Reliable Component in Cross-Coupling Reaction Methodologies

The presence of a single bromine atom makes this compound an ideal substrate for standardizing and testing new cross-coupling methodologies, particularly Suzuki-Miyaura reactions. Its consistent purity (98+%) from multiple vendors ensures that reactions are not confounded by impurities, while its moderate solubility and solid-state nature simplify handling and purification . This compound can serve as a reliable benchmark substrate to compare catalyst efficiency and reaction conditions, offering a more reproducible alternative to analogs with variable purity or less defined reactivity.

Preferred Intermediate in Multi-Step Synthesis with Stringent Purity Requirements

For process chemists developing scalable routes to complex molecules, the high and vendor-consistent purity of 3-Bromo-4-ethoxybenzonitrile translates to fewer side reactions and higher yields in subsequent steps. The specific combination of a bromine leaving group and an ethoxy electron-donating group offers a unique electronic environment that can influence regioselectivity in downstream functionalizations. Its well-characterized safety profile (GHS07, Warning) and lower toxicity compared to dibrominated analogs also make it a preferred choice in a manufacturing setting, simplifying process safety management and waste handling.

Strategic Choice for Materials Science and Agrochemical Discovery Programs

Beyond pharmaceuticals, the orthogonal functional groups of this benzonitrile derivative make it a versatile scaffold for creating new materials and agrochemicals. The nitrile group can be converted to amines, acids, or tetrazoles, while the ethoxy group imparts specific solubility and electronic characteristics . The consistent quality and predictable reactivity of 3-Bromo-4-ethoxybenzonitrile support reliable structure-property relationship studies in the development of liquid crystals, polymers, or novel herbicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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